Z-Orn(boc)-OH dcha

Vue d'ensemble

Description

N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid, also known as Z-Ornithine(butyloxycarbonyl)-OH dicyclohexylamine, is a compound used in organic synthesis, particularly in peptide synthesis. It is a derivative of ornithine, an amino acid, and is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amino group.

Applications De Recherche Scientifique

Peptide Synthesis

The compound functions as a protected lysine derivative, which is crucial for the selective formation of peptide bonds. The protective groups, such as Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl), prevent unwanted side reactions during synthesis, allowing for precise control over the peptide chain formation. This specificity is vital in producing peptides with desired biological activities and properties, making it a valuable asset in drug development and biochemistry research.

Recent studies have indicated that N-cyclohexylcyclohexanamine; (2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid exhibits potential biological activities. Its structural features enable specific interactions with enzymes and receptors, which are essential in the development of therapeutic agents. The compound's stability and solubility facilitate its handling in various biochemical applications, including:

- Drug Development : The compound's ability to form stable peptide bonds makes it suitable for creating biologically active peptides that can serve as drugs or drug precursors.

- Biochemical Research : Researchers utilize this compound to study enzyme mechanisms and receptor interactions, contributing to a deeper understanding of biological processes.

Case Studies and Research Findings

Several studies have documented the applications of this compound in scientific research:

| Study Focus | Findings | References |

|---|---|---|

| Peptide Synthesis | Demonstrated enhanced yields in peptide formation using protective groups derived from the compound. | |

| Enzyme Interaction | Investigated the binding affinity of synthesized peptides containing this compound with specific enzymes, revealing significant interactions. | |

| Therapeutic Applications | Explored the potential of peptides synthesized from this compound in treating various diseases, including cancer and neurodegenerative disorders. |

Structural Characteristics

The unique cyclohexyl structure combined with functional groups such as amines and carboxylic acids enhances the compound's reactivity. This configuration not only improves solubility but also allows for specific interactions necessary for biological activity. The presence of protected amino groups enables targeted modifications, which are critical in drug design .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid typically involves the protection of the amino group of ornithine with a Boc group. This is achieved by reacting ornithine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and minimal side reactions.

Industrial Production Methods

In an industrial setting, the production of N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity. The Boc protection is typically followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid undergoes several types of reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Substitution Reactions: The protected amino group can participate in nucleophilic substitution reactions, where the Boc group provides steric hindrance to control the reaction pathway.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid yields ornithine, while substitution reactions can yield various derivatives depending on the substituents introduced.

Mécanisme D'action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical and synthetic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Z-Lys(boc)-OH dcha: Similar to N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid but derived from lysine.

Z-Arg(boc)-OH dcha: Derived from arginine and used in similar applications.

Uniqueness

N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid is unique due to its specific structure and the presence of the Boc-protected ornithine. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial .

Activité Biologique

N-cyclohexylcyclohexanamine; (2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid is a complex organic compound notable for its potential biological applications. This compound features unique structural elements, including cyclohexyl groups and various functional groups that enhance its reactivity and interaction with biological systems. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

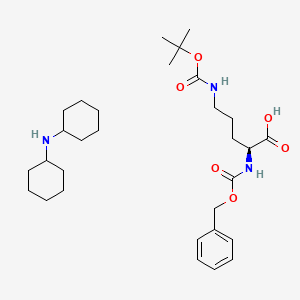

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. Upon deprotection, the free amino acid can engage in enzyme-substrate interactions, influencing metabolic pathways and protein folding processes. This interaction is crucial in medicinal chemistry, particularly in drug development targeting specific enzymes involved in disease mechanisms.

Anticancer Activity

Research has indicated that compounds similar to N-cyclohexylcyclohexanamine exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of cyclohexyldiamines have shown promising results in inhibiting tumor growth, with specific compounds achieving low EC50 values in assays against colon adenocarcinoma cells . The structure-activity relationship (SAR) studies suggest that modifications to the cyclohexyl group can enhance anticancer efficacy while minimizing toxicity to non-malignant cells .

Synthesis

The synthesis of N-cyclohexylcyclohexanamine involves several steps that allow for high yields and purity essential for biological applications. A typical synthetic route may include:

- Formation of Cyclohexanamine : The initial step involves the reaction of cyclohexanone with ammonia derivatives.

- Protection of Amino Groups : Utilizing tert-butoxycarbonyl (Boc) or similar protecting groups to stabilize reactive amine functionalities.

- Coupling Reactions : Employing coupling agents to attach the phenylmethoxycarbonyl group to the main chain.

- Final Deprotection : Removing protective groups to yield the active amino acid form.

This multi-step synthesis allows for the controlled introduction of functional groups necessary for subsequent biological activity.

Cytotoxicity Assessments

In a study examining the cytotoxic effects of related compounds on human tumor cell lines, it was found that certain derivatives exhibited significant apoptosis induction. For example, compounds were tested against Jurkat-E6.1 cells, showing dose-dependent reductions in cell viability and alterations in cell cycle phases .

Enzyme Interaction Studies

Molecular docking studies have been employed to assess how N-cyclohexylcyclohexanamine interacts with key enzymes involved in metabolic processes. These studies suggest that the compound can effectively bind to target sites on enzymes, potentially altering their activity and leading to therapeutic effects in metabolic disorders .

Comparative Analysis

To better understand the uniqueness of N-cyclohexylcyclohexanamine compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| N-cyclohexylcyclohexanamine | Structure | Anticancer properties | Low EC50 against HT29 cells |

| Cyclohexylamine | Structure | Moderate toxicity | Less selective than derivatives |

| N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt | Structure | Potential overlap in applications | Similar protective group chemistry |

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6.C12H23N/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22);11-13H,1-10H2/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDMNVANCXRHHF-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13665-13-9 | |

| Record name | L-Ornithine, N5-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13665-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.